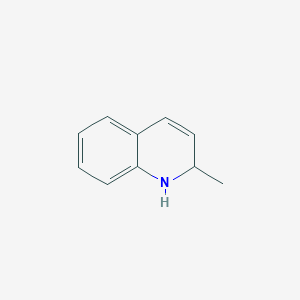

Quinoline, 1,2-dihydro-2-methyl-

Description

Historical Context and Evolution of Research Perspectives

The story of 1,2-dihydro-2-methylquinoline is intrinsically linked to the broader history of quinoline (B57606) synthesis, which dates back to the 19th century. Quinoline itself was first extracted from coal tar in 1834. researchgate.net The development of synthetic methods to construct the quinoline core soon followed, with reactions like the Skraup synthesis and the Doebner-Miller reaction becoming cornerstones of heterocyclic chemistry. wikipedia.orgresearchgate.net

Initially, 1,2-dihydroquinolines were not the primary targets of synthesis but were postulated and later identified as key intermediates in these classic reactions. For a considerable time, 1,2-dihydroquinolines unsubstituted at the nitrogen were known to be unstable, readily undergoing oxidation to the corresponding aromatic quinoline or disproportionating in the presence of acid. This transient nature made their isolation and characterization challenging. A significant breakthrough came with the successful isolation of 2,6-dimethyl-1,2-dihydroquinoline from a Doebner-Miller reaction, providing concrete evidence for its role as an intermediate in this venerable synthesis. researchgate.net This discovery shifted the perspective on dihydroquinolines from mere transient species to isolable and synthetically valuable compounds.

Research has since evolved from simply trapping these intermediates to developing synthetic routes that yield 1,2-dihydroquinolines as the final, stable products. This evolution was driven by the recognition of their potential as versatile synthons for creating a wide array of more complex molecules.

Significance in Organic Synthesis and Medicinal Chemistry Building Blocks

The significance of 1,2-dihydro-2-methylquinoline and its derivatives lies in their utility as versatile building blocks. In organic synthesis, the dihydroquinoline core can be strategically manipulated. For instance, the partial saturation allows for further functionalization or dehydrogenation to the fully aromatic quinoline system. nih.gov Modern synthetic methods, such as hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM), have been developed to produce a variety of substituted 1,2-dihydroquinolines in high yields. nih.gov These methods showcase the compound's role as a platform for generating molecular diversity.

In medicinal chemistry, the quinoline scaffold is considered a "privileged structure" due to its frequent appearance in compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov Dihydroquinoline derivatives are being investigated as potential therapeutic agents themselves. For example, novel dihydroquinoline derivatives have been synthesized and evaluated as potential anticancer agents, showing promising activity against certain cancer cell lines. researchgate.net The 1,2-dihydro-2-methylquinoline framework serves as a key starting point for the synthesis of these more complex, biologically active molecules, allowing chemists to explore structure-activity relationships and design new therapeutic candidates. nih.govresearchgate.net

Scope and Research Trajectories for 1,2-Dihydro-2-methylquinoline

The future of research involving 1,2-dihydro-2-methylquinoline is moving towards the development of more efficient, sustainable, and innovative synthetic methodologies. A major trend is the focus on "green chemistry," which aims to reduce waste and energy consumption. researchgate.net This includes the use of continuous flow chemistry, which can offer better control and higher yields compared to traditional batch processes, and the development of novel catalytic systems that operate under milder conditions. researchgate.netorganic-chemistry.org

Furthermore, the exploration of new reaction pathways to access this scaffold continues to be an active area of research. Techniques like intramolecular allylic amination catalyzed by various metals and catalyst-controlled divergent cyclizations are expanding the synthetic chemist's toolbox for creating dihydroquinolines with high precision. organic-chemistry.org

From a medicinal chemistry perspective, the trajectory involves using the 1,2-dihydro-2-methylquinoline scaffold to design and synthesize new generations of therapeutic agents. mdpi.com Emerging fields such as targeted protein degradation and photoredox catalysis are expected to intersect with dihydroquinoline chemistry, opening up new avenues for drug discovery. molport.com The continued exploration of this compound and its derivatives as key intermediates will likely lead to the discovery of novel molecules with significant applications in medicine and materials science. evitachem.comnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

1125-81-1 |

|---|---|

Molecular Formula |

C10H11N |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

2-methyl-1,2-dihydroquinoline |

InChI |

InChI=1S/C10H11N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-8,11H,1H3 |

InChI Key |

MGJGQVQWKYBJPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2 Dihydro 2 Methylquinoline and Its Derivatives

Catalytic Cyclization and Annulation Reactions

Catalytic methods offer a powerful and atom-economical approach to the synthesis of 1,2-dihydroquinolines, often proceeding under mild conditions with high degrees of control. These strategies are broadly categorized into those employing transition metals, main group metals, heterogeneous catalysts, and organocatalysts.

Transition-Metal Catalysis

A diverse range of transition metals have been harnessed to catalyze the formation of the 1,2-dihydroquinoline (B8789712) core. These reactions often involve the activation of C-H bonds, intramolecular cyclizations, and annulation cascades.

Palladium: Palladium catalysis is a versatile tool for the synthesis of quinoline (B57606) derivatives. One notable method involves the palladium-catalyzed aza-Wacker oxidative cyclization. This approach allows for the construction of 2-methylquinolines from aniline (B41778) derivatives under mild conditions with air as the oxidant. The choice of solvent and ligand is crucial, with methanol (B129727) and 1,10-phenanthroline, respectively, proving to be highly effective. The proposed mechanism entails coordination of palladium to the alkene and nitrogen, followed by aminopalladation, β-hydride elimination, and subsequent dehydration to yield the quinoline structure. Furthermore, palladium-catalyzed sequential amination and cyclization of Morita-Baylis-Hillman alcohols provides an efficient route to 1,2-dihydroquinolines with yields of up to 95%. researchgate.net This domino reaction proceeds via a Buchwald-type intermolecular aryl amination followed by an intramolecular allylic amination. researchgate.net

Gold: Gold catalysts, particularly Au(I) complexes, have emerged as powerful tools for the synthesis of substituted 1,2-dihydroquinolines. A notable example is the gold(I)-catalyzed tandem hydroamination−hydroarylation of aromatic amines and alkynes. chemrxiv.org This method, often accelerated by microwave irradiation, offers short reaction times and a broad substrate scope. chemrxiv.org Another efficient route involves the AuCl3/AgSbF6-catalyzed intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols, which furnishes 1,2-dihydroquinolines in good yields. nih.gov This methodology is tolerant of a wide range of electronic and steric variations on the substrate. nih.gov

Iron: Iron, being an abundant and environmentally benign metal, has garnered significant attention as a catalyst. A facile and efficient iron-catalyzed intramolecular allylic amination of 2-aminophenyl-1-en-3-ols affords 1,2-dihydroquinoline and quinoline derivatives in good yields under mild reaction conditions. nih.gov

Rhodium: Rhodium(III) catalysis has been successfully employed for the synthesis of 1,2-dihydroquinoline derivatives. For instance, an N-amino-directed C-H coupling of hydrazines with 3-methyleneoxetan-2-ones, catalyzed by a rhodium(III) complex, provides access to 1,2-dihydroquinoline-3-carboxylic acids. nih.gov This reaction proceeds via an internal oxidative mechanism, featuring mild conditions and high efficiency. nih.gov

Cobalt: Cobalt catalysts offer an efficient and selective means for the dearomatization of quinolines. Hydrido-cobalt catalysts can effect the regio- and chemoselective dearomatization of a variety of N-heteroarenes, including quinolines, to furnish 1,2-dihydroquinolines under mild conditions. nih.gov This method is compatible with both electron-donating and electron-withdrawing substituents on the quinoline ring. nih.gov Additionally, a cobalt-amido cooperative catalyst has been developed for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using H3N·BH3 as the reductant at room temperature. researchgate.net

| Catalyst System | Reaction Type | Starting Materials | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Pd(PPh3)2Cl2/DPPP | Domino Aryl Amination/Allylic Amination | Morita-Baylis-Hillman Alcohols, Amines | 1,2-Dihydroquinolines | High yields (up to 95%) | researchgate.net |

| Au(I)/AgOTf | Tandem Hydroamination/Hydroarylation | Aromatic Amines, Alkynes | Substituted 1,2-Dihydroquinolines | Microwave-assisted, short reaction times | chemrxiv.org |

| Iron Catalyst | Intramolecular Allylic Amination | 2-Aminophenyl-1-en-3-ols | 1,2-Dihydroquinolines | Mild conditions, good yields | nih.gov |

| Rh(III) Catalyst | N-amino-directed C-H Coupling | Hydrazines, 3-Methyleneoxetan-2-ones | 1,2-Dihydroquinoline-3-carboxylic acids | Internal oxidative mechanism | nih.gov |

| Hydrido-cobalt Catalyst | Regio- and Chemoselective Dearomatization | Quinolines | 1,2-Dihydroquinolines | Mild conditions, broad substrate scope | nih.gov |

Main Group Metal and Heterogeneous Catalysis

Beyond transition metals, main group elements and solid-supported catalysts also play a crucial role in the synthesis of 1,2-dihydroquinolines.

Magnesium Bromide: A highly efficient and regioselective synthesis of 1,2-dihydroquinolines has been developed using magnesium bromide as a catalyst in a multicomponent reaction between an aniline and two ketones under solvent-free conditions. researchgate.netnih.gov This method demonstrates excellent control of regioselectivity, particularly when using 3-substituted anilines and unsymmetrical ketones, yielding predominantly a single regioisomer. researchgate.netnih.gov

Zeolites: Zeolites, with their well-defined porous structures, can act as effective heterogeneous catalysts. A simple and environmentally friendly synthesis of 1,2-dihydroquinolines has been reported using a small pore size zeolite catalyst (Ersorb-4) for the reaction of aniline with ketones, such as acetophenone. researchgate.net This method is cost-effective and provides high yields of the desired dihydroquinoline products. researchgate.net

Organocatalytic Approaches

Organocatalysis has emerged as a powerful paradigm in organic synthesis, avoiding the use of metal catalysts.

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis: A notable organocatalytic approach is the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes to produce 1,2-dihydroquinolines. chemrxiv.orgnih.govchemrxiv.orgnih.gov This strategy is efficient for a variety of substituted substrates. nih.govchemrxiv.org The reaction proceeds under relatively mild conditions and demonstrates the versatility of organocatalysis in constructing heterocyclic systems. nih.govchemrxiv.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly convergent and efficient route to complex molecules. The aforementioned magnesium bromide-catalyzed reaction of an aniline and two ketones is a prime example of an MCR for the synthesis of 1,2-dihydroquinolines. researchgate.netnih.gov These strategies are prized for their atom economy and the ability to rapidly generate diverse libraries of compounds.

Selective Partial Transfer Hydrogenation Strategies for Quinoline Derivatives

The selective reduction of the quinoline ring system to afford 1,2-dihydroquinolines presents a significant challenge due to the propensity for over-reduction to 1,2,3,4-tetrahydroquinolines.

A cobalt-amido cooperative catalyst has been shown to be highly effective for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines. researchgate.net This system utilizes ammonia (B1221849) borane (B79455) (H3N·BH3) as a convenient hydrogen source and operates at room temperature, exhibiting broad functional group tolerance. researchgate.net The precise control over the reduction is attributed to the cooperative action of the cobalt center and the amido ligand in the dihydrogen transfer process. researchgate.net

Regio- and Stereoselective Synthesis of Substituted 1,2-Dihydro-2-methylquinolines

The synthesis of substituted 1,2-dihydroquinolines with precise control over the position and stereochemistry of the substituents is of paramount importance for the development of new therapeutic agents and functional materials.

A highly efficient and regioselective synthesis of 1,2-dihydroquinolines via a magnesium bromide-catalyzed multicomponent reaction of anilines and ketones has been reported. researchgate.netnih.gov When employing 3-substituted anilines and non-symmetrically substituted ketones, a single regioisomer is predominantly formed out of the four possible products. researchgate.netnih.gov This high regioselectivity is a significant advantage of this methodology.

Environmentally Benign Synthetic Protocols

The development of environmentally benign or "green" synthetic methods for 1,2-dihydro-2-methylquinoline and its derivatives has become a significant focus in modern organic chemistry. These protocols aim to reduce or eliminate the use and generation of hazardous substances by employing alternative energy sources, greener solvents, and catalyst-free or recyclable catalytic systems. Key strategies include microwave-assisted synthesis, reactions in aqueous media or under solvent-free conditions, and the development of metal-free and catalyst-free reactions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significant reductions in reaction times, increased product yields, and enhanced energy efficiency compared to conventional heating methods. benthamdirect.com For the synthesis of dihydroquinoline derivatives, microwave-assisted methods have proven highly effective.

One notable approach involves the gold(I)-catalyzed tandem hydroamination and hydroarylation of aromatic amines and alkynes. acs.org This method facilitates the efficient preparation of substituted 1,2-dihydroquinolines with short reaction times, typically ranging from 10 to 70 minutes. acs.org The use of microwave irradiation accelerates the reaction, making it a more sustainable alternative to traditional methods that often require high temperatures and prolonged reaction times. acs.org

Furthermore, efficient, catalyst-free, one-pot three-component procedures have been developed for synthesizing quinoline-based hybrids under microwave irradiation. nih.govacs.org These reactions proceed in solvents like dimethylformamide (DMF), combining formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones to produce complex molecules in a single step, which improves atom economy and reduces waste. nih.govacs.org The advantages of such microwave-assisted combinatorial syntheses include operational simplicity, increased safety, and minimal environmental impact. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Product Type | Method | Catalyst | Reaction Time | Key Advantage | Reference |

|---|---|---|---|---|---|

| Substituted 1,2-dihydroquinolines | Microwave-Assisted | Gold(I) | 10-70 min | Reduced reaction time | acs.org |

| Quinoline-based dihydropyridopyrimidines | Microwave-Assisted | Catalyst-Free | 8-20 min | High efficiency, one-pot | acs.org |

Use of Green Solvents

The choice of solvent is critical to the environmental footprint of a synthetic process. Water is considered an ideal green solvent due to its non-toxicity, availability, and safety. icmab.eskhanacademy.org The synthesis of quinoline derivatives has been successfully achieved in aqueous systems. For instance, 2-methylquinoline (B7769805) compounds can be synthesized from nitroarenes using an ethanol/water system with a Ru–Fe/γ-Al₂O₃ catalyst. rsc.org This method avoids the use of strong acids and other environmentally harmful substances, aligning with the principles of green chemistry. rsc.org

Another approach highlights the use of a water-ethyl acetate (B1210297) system for synthesizing 2,3-dicarboxylic ester quinoline derivatives. This method is presented as a more sustainable alternative to protocols that use problematic solvents like dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Solvent-Free and Catalyst-Free Reactions

Eliminating the solvent and catalyst altogether represents a significant step towards an ideal synthesis. Solvent-free, or "neat," reactions reduce waste, simplify purification, and can lower costs. A one-pot, four-component synthesis of polyhydroquinoline derivatives has been achieved under solvent-free conditions at 80°C using a reusable mesoporous vanadium-doped titania nanoparticle catalyst. researchgate.net

Catalyst-free reactions under mild conditions offer further environmental benefits. The synthesis of various 1,2-dihydroquinolines has been accomplished through the catalyst-free annulation of 2-(4H-benzo[d] rsc.orgresearchgate.netoxazin-4-yl)acrylates with sulfur ylides, producing high yields. rsc.org Similarly, three-component reactions involving o-alkynylbenzaldehydes, primary amines, and pronucleophiles can proceed without any catalyst to form 1,2-dihydroisoquinoline (B1215523) frameworks, a structurally related class of compounds. nih.gov

A hydrazine-catalyzed ring-closing carbonyl-olefin metathesis provides another novel route to 1,2-dihydroquinolines from N-prenylated 2-aminobenzaldehydes. nih.govchemrxiv.org The reaction proceeds under simple conditions using an alcohol solvent and heat, with the mild nature of the buffered hydrazine (B178648) catalyst allowing for a wide range of functional groups to be tolerated. nih.gov

Table 2: Examples of Environmentally Benign Synthetic Protocols

| Synthesis Type | Starting Materials | Catalyst/Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Continuous Hydrogen Transfer | Nitroarenes, Ethanol/Water | Ru–Fe/γ-Al₂O₃ | Ethanol/Water | 46-88% | rsc.org |

| Hantzsch Reaction | Arylaldehyde, β-ketoester, Dimedone, Ammonium Acetate | V–TiO₂ nanoparticles | Solvent-Free | High | researchgate.net |

| Annulation Reaction | 2-(4H-benzo[d] rsc.orgresearchgate.netoxazin-4-yl)acrylates, Sulfur Ylides | Catalyst-Free, Mild | Not specified | High | rsc.org |

| Metal-Free Cyclization | 2-methylquinolines, 2-styrylanilines | Iodine, TBHP | DMSO | Moderate to good | nih.gov |

These advanced methodologies demonstrate a clear trend towards more sustainable and efficient synthesis of 1,2-dihydro-2-methylquinoline and its derivatives, driven by the core principles of green chemistry.

Chemical Reactivity and Transformation Pathways of 1,2 Dihydro 2 Methylquinoline

Disproportionation Reactions and Mechanistic Elucidation

1,2-Dihydroquinolines, including the 2-methyl derivative, are known to undergo acid-catalyzed disproportionation reactions, yielding a mixture of the corresponding quinoline (B57606) and 1,2,3,4-tetrahydroquinoline. cdnsciencepub.comcdnsciencepub.com This reaction highlights the ability of the 1,2-dihydroquinoline (B8789712) system to act as both a hydride donor and acceptor. cdnsciencepub.comnih.gov

Initially, the accepted mechanism for this transformation involved a hydride transfer from the C-2 position of one dihydroquinoline molecule to the C-4 position of another protonated dihydroquinoline molecule. However, further studies have shown this mechanism to be incorrect. cdnsciencepub.comcapes.gov.br Evidence suggests that the reaction proceeds through a 3,4-dihydroquinoline intermediate. cdnsciencepub.com It has been demonstrated that under the reaction conditions, the proposed carbocation intermediate reacts via solvent addition rather than reduction. cdnsciencepub.com

A study involving the reaction of 2-methyl-1,2-dihydroquinoline in deuterated media (DCl/methanol-O-d) provided further insight. The resulting products were 2-methylquinoline (B7769805) and 2-methyl-1,2,3,4-tetrahydroquinoline, with deuterium (B1214612) incorporation observed at the C-3 position of the tetrahydroquinoline. cdnsciencepub.com This observation supports a mechanism that does not involve a direct hydride transfer between two 1,2-dihydroquinoline molecules.

Reactions with Electrophilic Reagents

The electron-rich nature of the 1,2-dihydro-2-methylquinoline ring system makes it susceptible to attack by various electrophilic reagents. evitachem.com

Halogenation and Subsequent Functionalization

While specific details on the direct halogenation of 1,2-dihydro-2-methylquinoline are not extensively documented in the provided results, the general reactivity of dihydroquinolines suggests they can undergo electrophilic substitution. Further functionalization can be achieved following these initial reactions.

Reactions with Nucleophilic Reagents

The reactivity of 1,2-dihydro-2-methylquinoline with nucleophiles is an area of interest. Studies on related chloroquinolines have shown that they undergo nucleophilic substitution reactions at the C-4 position with various nucleophiles, including thiols, hydrazine (B178648), azide, and amines. mdpi.com While 1,2-dihydro-2-methylquinoline itself does not have a leaving group at the 4-position, these studies on analogous systems provide a framework for understanding potential nucleophilic attack on activated derivatives.

Oxidation and Reduction Chemistry

1,2-Dihydro-2-methylquinoline is an intermediate in the reduction of 2-methylquinoline and can be further reduced to 2-methyl-1,2,3,4-tetrahydroquinoline. researchgate.net Various reducing agents and catalytic systems have been employed for the reduction of quinolines. cdnsciencepub.comresearchgate.net For instance, the reduction of quinolines to 1,2,3,4-tetrahydroquinolines has been achieved using hydrosilanes/ethanol catalyzed by TiO2-supported gold nanoparticles. researchgate.net Hydrogenation of quinaldine (B1664567) (2-methylquinoline) over Raney nickel or ruthenium on carbon also yields the corresponding tetrahydroquinoline. researchgate.net

Conversely, 1,2-dihydroquinolines are susceptible to oxidation, often leading to the formation of the corresponding quinoline. cdnsciencepub.com They are known to be rapidly oxidized by air. cdnsciencepub.com The oxidation of 1,2-dihydro-2-methylquinoline can also be a key step in certain synthetic pathways, for example, leading to the formation of quinoline-2-carbaldehyde. acs.org

Ring-Opening and Recyclization Transformations

The dihydroquinoline ring system can undergo ring-opening and recyclization reactions under specific conditions. For example, irradiation of ethyl 2-substituted 1,2-dihydroquinoline-1-carboxylates can lead to the formation of allenic compounds through benzoazahexatriene intermediates, demonstrating a photochemical ring-opening pathway. rsc.org Additionally, ring-opening reactions of related cyclobutane-fused quinolinones have been observed, leading to the formation of eight-membered lactam rings. researchgate.net

Hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes represents a powerful method for the synthesis of 1,2-dihydroquinolines, showcasing a recyclization pathway. nih.govchemrxiv.org

C-H Functionalization and Olefin Difunctionalization

The strategic functionalization of carbon-hydrogen (C-H) bonds and the difunctionalization of olefins represent powerful tools in modern organic synthesis for the construction of complex molecules from simple precursors. In the context of 1,2-dihydro-2-methylquinoline, these transformations offer pathways to novel derivatives with potential applications in medicinal chemistry and materials science.

The direct functionalization of C-H bonds in the 1,2-dihydroquinoline scaffold, particularly at the C4 position, has been an area of active research. The focus has been on developing mild and efficient protocols that avoid the need for pre-functionalized substrates. A notable advancement in this area is the metal-free oxidative C-H functionalization of N-acyl protected 1,2-dihydroquinolines.

Metal-Free Oxidative C-H Functionalization:

Research has demonstrated a modular and efficient method for the synthesis of α-substituted 1,2-dihydroquinolines under mild, metal-free conditions. nih.govrsc.org Readily available N-carbamoyl 1,2-dihydroquinolines can undergo oxidative C-H alkynylation, alkenylation, and allylation with a range of potassium organotrifluoroborates. nih.govrsc.org This transformation is typically promoted by an oxidant.

The reaction proceeds with high regioselectivity at the C4 position of the 1,2-dihydroquinoline ring. The scope of the reaction is broad, tolerating a variety of substituents on both the dihydroquinoline core and the organotrifluoroborate coupling partner. This method provides a direct and atom-economical approach to the synthesis of diverse C4-functionalized 1,2-dihydroquinoline derivatives.

Detailed Research Findings:

The oxidative C-H functionalization of N-carbamoyl-1,2-dihydroquinolines with potassium organotrifluoroborates has been systematically investigated. The reaction conditions, substrate scope, and product yields have been documented, providing valuable insights for synthetic chemists. While the specific use of 1,2-dihydro-2-methylquinoline as the substrate is part of a broader study, the reactivity is expected to be analogous.

The following data tables summarize the findings for the C-H alkynylation, alkenylation, and allylation of N-carbamoyl-1,2-dihydroquinolines, which serve as a close proxy for the reactivity of the 2-methyl substituted analogue.

Table 1: Oxidative C-H Alkynylation of N-Carbamoyl-1,2-dihydroquinolines

| Entry | Potassium Alkynyltrifluoroborate | Product | Yield (%) |

|---|---|---|---|

| 1 | Potassium phenylethynyltrifluoroborate | 4-(Phenylethynyl)-1,2-dihydroquinoline-1-carboxamide | 85 |

| 2 | Potassium (trimethylsilyl)ethynyltrifluoroborate | 4-((Trimethylsilyl)ethynyl)-1,2-dihydroquinoline-1-carboxamide | 78 |

| 3 | Potassium (cyclohex-1-en-1-yl)ethynyltrifluoroborate | 4-((Cyclohex-1-en-1-yl)ethynyl)-1,2-dihydroquinoline-1-carboxamide | 72 |

| 4 | Potassium (p-tolyl)ethynyltrifluoroborate | 4-((p-Tolyl)ethynyl)-1,2-dihydroquinoline-1-carboxamide | 88 |

Table 2: Oxidative C-H Alkenylation of N-Carbamoyl-1,2-dihydroquinolines

| Entry | Potassium Alkenyltrifluoroborate | Product | Yield (%) |

|---|---|---|---|

| 1 | Potassium styryltrifluoroborate | 4-Styryl-1,2-dihydroquinoline-1-carboxamide | 92 |

| 2 | Potassium (2-methylprop-1-en-2-yl)trifluoroborate | 4-(2-Methylprop-1-en-2-yl)-1,2-dihydroquinoline-1-carboxamide | 65 |

| 3 | Potassium (cyclohex-1-en-1-yl)trifluoroborate | 4-(Cyclohex-1-en-1-yl)-1,2-dihydroquinoline-1-carboxamide | 75 |

| 4 | Potassium (4-chlorostyryl)trifluoroborate | 4-(4-Chlorostyryl)-1,2-dihydroquinoline-1-carboxamide | 89 |

Table 3: Oxidative C-H Allylation of N-Carbamoyl-1,2-dihydroquinolines

| Entry | Potassium Allyltrifluoroborate | Product | Yield (%) |

|---|---|---|---|

| 1 | Potassium allyltrifluoroborate | 4-Allyl-1,2-dihydroquinoline-1-carboxamide | 70 |

| 2 | Potassium methallyltrifluoroborate | 4-(2-Methylallyl)-1,2-dihydroquinoline-1-carboxamide | 68 |

| 3 | Potassium crotyltrifluoroborate | 4-But-2-en-1-yl-1,2-dihydroquinoline-1-carboxamide | 62 (E/Z mixture) |

| 4 | Potassium cinnamyltrifluoroborate | 4-(3-Phenylallyl)-1,2-dihydroquinoline-1-carboxamide | 75 |

The difunctionalization of olefins is a powerful strategy for the rapid construction of molecular complexity by the simultaneous introduction of two new functional groups across a double bond. This area of research is of significant interest for the synthesis of saturated heterocyclic systems.

Currently, there is limited specific information in the scientific literature detailing the direct participation of "Quinoline, 1,2-dihydro-2-methyl-" in olefin difunctionalization reactions. This suggests that this particular transformation pathway for this substrate is a developing area of research.

However, the general principles of olefin difunctionalization have been widely applied to other nitrogen-containing heterocycles. These reactions often involve the activation of an olefin by a metal catalyst or a radical initiator, followed by the sequential addition of two different nucleophiles or electrophiles. For instance, various methods exist for the 1,2-dicarbofunctionalization, carboamination, and carboetherification of alkenes, which have been successfully applied to generate complex substituted piperidines, pyrrolidines, and other related heterocycles.

Given the structural similarities and the reactivity of the enamine-like double bond within the 1,2-dihydroquinoline framework, it is conceivable that analogous olefin difunctionalization strategies could be developed for 1,2-dihydro-2-methylquinoline. Such transformations would provide a novel and efficient route to highly substituted tetrahydroquinoline derivatives, which are valuable scaffolds in drug discovery. Future research in this area would be beneficial to expand the synthetic utility of 1,2-dihydro-2-methylquinoline.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2 Dihydro 2 Methylquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural assignment of organic molecules, including 1,2-dihydro-2-methylquinoline derivatives. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.

In the ¹H NMR spectrum of 1,2-dihydro-2-methylquinoline, the methyl group at the C2 position typically appears as a doublet, coupled to the adjacent proton at C2. The protons on the dihydro portion of the heterocyclic ring and the aromatic protons on the benzene (B151609) ring exhibit characteristic chemical shifts and coupling patterns that are invaluable for structural confirmation. For instance, the aromatic protons of quinoline (B57606) derivatives generally appear in the downfield region of the spectrum. uncw.edu The chemical shifts can be influenced by the concentration of the sample, which can be attributed to intermolecular pi-stacking interactions. uncw.edu

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shift of each carbon atom is indicative of its hybridization and the nature of its substituents. Theoretical calculations, often performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can be used to predict ¹³C and ¹H chemical shifts, which are then compared with experimental data to solidify structural assignments. tsijournals.com For complex derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning all proton and carbon signals. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Dihydroquinoline Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 8-methylquinolin-2(1H)-one | Chloroform-d | δ 10.02 (s, 1H), 7.79 (d, J = 9.5 Hz, 1H), 7.44 (d, J = 7.8 Hz, 1H), 7.37 (d, J = 7.3 Hz, 1H), 7.14 (t, J = 7.6 Hz, 1H), 6.69 (d, J = 9.5 Hz, 1H), 2.54 (s, 3H) | δ 163.45, 141.35, 136.88, 131.84, 126.09, 123.23, 122.29, 121.40, 119.70, 16.86 |

| 1,2-dihydroquinoline (B8789712) sulfonamide derivative | CDCl3 | δ 7.34-7.28 (d, J = 8.7 Hz, 1H, Ar-H), 7.26-7.12 (m, 7H, Ar- H & NH), 6.98-6.96 (d, J = 8.3 Hz, 1H, Ar-H), 6.73-6.71 (d, J = 8.3 Hz, 1H, Ar-H), 2.98 (s, 3H, COCH3), 2.36 (s, 3H, CH3), 2.16 (s, 3H, CH3) | δ 163.25, 135.75, 132.29, 129.97, 129.40, 122.92, 118.34, 114.30, 55.57, 28.27, 22.27 |

Note: Data for illustrative purposes, sourced from related structures. rsc.orgirjmets.com

Mass Spectrometry and High-Resolution Techniques (e.g., LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). In the analysis of 1,2-dihydro-2-methylquinoline, electron ionization (EI) mass spectrometry can reveal the molecular ion peak, confirming the molecular weight. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural clues. libretexts.org Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent ion and its fragments. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for analyzing complex mixtures containing 1,2-dihydro-2-methylquinoline derivatives. rsc.org

Table 2: High-Resolution Mass Spectrometry Data for a Quinoline Derivative

| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ |

| quinolin-2(1H)-one | ESI | 146.0600 | 146.0623 |

Note: Data for illustrative purposes, sourced from a related structure. rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of 1,2-dihydro-2-methylquinoline derivatives.

FTIR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. For 1,2-dihydro-2-methylquinoline, key vibrational bands would include C-H stretching and bending vibrations for the methyl and methylene (B1212753) groups, N-H stretching if the nitrogen is unsubstituted, and C=C stretching vibrations from the aromatic ring. The presence of specific substituents will introduce additional characteristic absorption bands. nih.gov

UV-Vis spectroscopy probes the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum, characterized by the wavelength of maximum absorption (λmax), provides insights into the extent of conjugation and the electronic nature of the chromophores within the molecule. The aromatic system of the quinoline ring is the primary chromophore, and its absorption spectrum can be influenced by the substitution pattern and the solvent polarity. nih.govresearchgate.net

Table 3: General UV-Vis and FTIR Absorption Regions for Related Compounds

| Spectroscopic Technique | Functional Group/Chromophore | Typical Absorption Region |

| FTIR | N-H Stretch | 3300-3500 cm⁻¹ |

| FTIR | Aromatic C-H Stretch | 3000-3100 cm⁻¹ |

| FTIR | Aliphatic C-H Stretch | 2850-3000 cm⁻¹ |

| FTIR | C=C Aromatic Stretch | 1400-1600 cm⁻¹ |

| UV-Vis | Aromatic π → π* transitions | 200-400 nm |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

The process involves irradiating a single crystal with X-rays and analyzing the diffraction pattern produced. The resulting electron density map is then used to build a model of the molecule's structure. While obtaining suitable crystals can be a challenge, the detailed structural insights gained from X-ray diffraction are unparalleled and serve as the ultimate benchmark for validating structures proposed by other spectroscopic methods. For instance, in a study of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives, single-crystal X-ray analysis was crucial in confirming the E-configuration of the products. evitachem.com

Table 4: Illustrative Crystallographic Data for a Dihydroquinoline Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | I |

| a (Å) | 17.8791 (3) |

| b (Å) | 11.1773 (2) |

| c (Å) | 16.4921 (2) |

| β (°) | 100.178 (1) |

| Volume (ų) | 3243.92 (9) |

Note: Data for illustrative purposes, sourced from a related structure. evitachem.com

Applications of Hyphenated Techniques in Complex Mixture Analysis (e.g., LC-NMR)

The analysis of complex mixtures, such as those encountered in natural product extracts or reaction monitoring, often requires the combination of separation and spectroscopic techniques. Hyphenated techniques, which directly couple a separation method like liquid chromatography (LC) with a spectroscopic detector, are exceptionally powerful for this purpose.

LC-NMR, for example, combines the high-resolution separation of HPLC with the detailed structural information provided by NMR. This allows for the on-line or stop-flow analysis of individual components in a mixture without the need for prior isolation. This is particularly valuable for identifying and characterizing minor components or unstable compounds. The application of LC-NMR has been instrumental in identifying transformation products of methylquinolines in environmental samples, demonstrating its utility in complex mixture analysis.

Similarly, LC-MS combines liquid chromatography with mass spectrometry, providing both retention time and mass-to-charge ratio information for each component. This is a widely used technique for the rapid screening and quantification of known compounds and for the tentative identification of unknown substances in complex matrices.

Theoretical and Computational Chemistry Investigations of 1,2 Dihydro 2 Methylquinoline

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties. Time-Dependent DFT (TD-DFT) is an extension of DFT that allows for the study of excited states and the prediction of electronic absorption spectra.

Molecular Geometry Optimization and Vibrational Analysis

Molecular Geometry Optimization:

The first step in a computational study of 1,2-dihydro-2-methylquinoline would involve the optimization of its molecular geometry. This process uses DFT methods, commonly with a functional like B3LYP and a basis set such as 6-311++G(d,p), to find the lowest energy arrangement of the atoms in the molecule. The optimization would yield key structural parameters.

Based on studies of similar dihydroquinoline structures, the dihydro-pyridinyl ring is expected to adopt a partially saturated conformation, deviating from the planarity of the aromatic quinoline (B57606) ring. The methyl group at the C2 position would influence the local geometry, affecting bond lengths and angles in its vicinity.

Expected Optimized Geometric Parameters for 1,2-Dihydro-2-methylquinoline (Note: The following table is illustrative of the types of data that would be generated from a DFT geometry optimization. Specific values for 1,2-dihydro-2-methylquinoline are not available in the searched literature and would require a dedicated computational study.)

| Parameter | Atom Pair/Triplet | Expected Value Range |

| Bond Length (Å) | C2-N1 | ~1.45 - 1.47 |

| C2-C3 | ~1.50 - 1.52 | |

| N1-C8a | ~1.38 - 1.40 | |

| C4a-C8a | ~1.40 - 1.42 | |

| Bond Angle (°) | N1-C2-C3 | ~109 - 111 |

| C2-N1-C8a | ~118 - 120 | |

| Dihedral Angle (°) | H-N1-C2-H | Variable, defining ring pucker |

Vibrational Analysis:

Following geometry optimization, a vibrational frequency calculation is typically performed at the same level of theory. This analysis serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms.

For 1,2-dihydro-2-methylquinoline, the vibrational spectrum would be characterized by:

N-H stretching vibrations: A characteristic band in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group and the dihydro ring below 3000 cm⁻¹.

C=C stretching vibrations: Bands in the 1500-1600 cm⁻¹ region corresponding to the aromatic benzene (B151609) ring.

C-N stretching vibrations: Typically observed in the 1200-1350 cm⁻¹ range.

Methyl group deformations: Bending and rocking modes for the CH₃ group at various lower frequencies.

A detailed assignment of these vibrational modes would be facilitated by visualizing the atomic displacements for each calculated frequency.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

For 1,2-dihydro-2-methylquinoline, the HOMO is expected to be localized primarily on the electron-rich aromatic benzene ring and the nitrogen atom, reflecting the regions most susceptible to electrophilic attack. The LUMO, on the other hand, would likely be distributed over the π-system of the benzene ring and the adjacent atoms of the dihydro ring, indicating the sites for nucleophilic attack.

The HOMO-LUMO energy gap for dihydroquinolines is generally expected to be larger than that of their fully aromatic quinoline counterparts, suggesting greater kinetic stability. The introduction of a methyl group, an electron-donating group, would be expected to raise the energy of the HOMO and have a smaller effect on the LUMO, likely leading to a slightly smaller HOMO-LUMO gap compared to the unsubstituted 1,2-dihydroquinoline (B8789712).

Expected Frontier Molecular Orbital Properties for 1,2-Dihydro-2-methylquinoline (Note: This table is a representation of the data that would be obtained from a DFT calculation.)

| Property | Expected Value |

| HOMO Energy (eV) | Negative value, e.g., ~ -5.0 to -6.0 eV |

| LUMO Energy (eV) | Negative or slightly positive value, e.g., ~ -0.5 to 0.5 eV |

| HOMO-LUMO Gap (eV) | ~ 4.5 to 5.5 eV |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions correspond to areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow regions represent intermediate electrostatic potentials.

For 1,2-dihydro-2-methylquinoline, the MEP map would be expected to show:

A region of high negative potential (red) around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles.

The aromatic benzene ring would also exhibit negative potential, though less intense than the nitrogen atom.

Positive potential (blue) would be located around the hydrogen atom attached to the nitrogen (the N-H group), making it a potential hydrogen bond donor. The hydrogen atoms of the methyl group would also show some positive potential.

The MEP map provides a valuable visual guide to the molecule's reactivity and intermolecular interaction sites.

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap: η = (E_LUMO - E_HOMO) / 2. A larger hardness value indicates greater stability and lower reactivity.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The power of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies: χ = -(E_HOMO + E_LUMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is the negative of electronegativity: μ = -χ.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

For 1,2-dihydro-2-methylquinoline, these descriptors would provide a quantitative measure of its reactivity, complementing the qualitative information from FMO and MEP analyses.

Expected Global Reactivity Descriptors for 1,2-Dihydro-2-methylquinoline (Note: This table illustrates the type of data that would be calculated from HOMO and LUMO energies.)

| Descriptor | Formula | Expected Trend |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Relatively high, indicating good stability. |

| Chemical Softness (S) | 1 / η | Relatively low. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Moderate value. |

| Electrophilicity Index (ω) | μ² / (2η) | Moderate value, indicating some electrophilic character. |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. It is particularly useful for studying charge delocalization and hyperconjugative interactions.

The NBO analysis of 1,2-dihydro-2-methylquinoline would reveal:

The nature of the chemical bonds (e.g., σ and π bonds) and the hybridization of the atomic orbitals involved in these bonds.

The distribution of electron density in lone pairs, particularly the lone pair on the nitrogen atom.

Hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For instance, interactions between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C or C-H bonds would be quantified. Similarly, interactions between the π-orbitals of the benzene ring and adjacent σ* orbitals would indicate charge delocalization.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for applications in optoelectronics, such as frequency conversion and optical switching. Computational chemistry can be used to predict the NLO properties of molecules.

The key NLO properties that would be calculated for 1,2-dihydro-2-methylquinoline using TD-DFT methods include:

Polarizability (α): A measure of the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of the second-order NLO response. A large β value is desirable for NLO applications.

For a molecule to have a significant first hyperpolarizability, it often needs to possess a degree of charge asymmetry, typically found in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system. While 1,2-dihydro-2-methylquinoline has a heterocyclic structure, it lacks the strong push-pull electronic character typically associated with high β values. Therefore, its calculated first hyperpolarizability is expected to be modest. However, computational studies on similar quinoline derivatives have shown that their NLO properties can be tuned by the introduction of suitable substituents.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry offers powerful tools for elucidating the intricate details of reaction mechanisms involving 1,2-dihydro-2-methylquinoline. Through quantum mechanical calculations, such as Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction, identifying the most energetically favorable pathways. This modeling allows for the characterization of reactants, products, intermediates, and, crucially, transition states.

Transition state analysis is fundamental to understanding the kinetics of a chemical reaction. For 1,2-dihydro-2-methylquinoline, this could involve studying its formation, such as in the Skraup reaction of anilines, or its subsequent reactions. ulb.ac.be For instance, in reactions involving electrophilic or nucleophilic attack at various positions on the dihydroquinoline ring, computational models can predict the structure of the high-energy transition state. The energy barrier calculated for this transition state is directly related to the reaction rate. While specific transition state analyses for 1,2-dihydro-2-methylquinoline are not extensively documented in publicly available literature, studies on closely related dihydroquinoline systems demonstrate the utility of these methods. For example, DFT studies on N-Boc-2-aryl-1,2-dihydroquinolines have been used to support experimentally observed regioselectivity in lithiation reactions by modeling the transition state energies.

An illustrative representation of data obtained from a transition state analysis for a hypothetical reaction of 1,2-dihydro-2-methylquinoline is presented below.

Table 1: Hypothetical Transition State Analysis Data for a Reaction of 1,2-Dihydro-2-methylquinoline

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (ΔG‡) | 25.5 | kcal/mol |

| Enthalpy of Activation (ΔH‡) | 24.8 | kcal/mol |

| Entropy of Activation (ΔS‡) | -2.3 | cal/mol·K |

Note: The data in this table is illustrative and intended to represent the type of information generated from transition state analysis.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methodologies that aim to correlate the structural or property-based features of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable in medicinal chemistry and materials science for designing new molecules with desired characteristics.

For a molecule like 1,2-dihydro-2-methylquinoline, its electronic and steric properties play a pivotal role in its interactions with other molecules. QSAR and QSPR models for a series of its derivatives would involve the calculation of various molecular descriptors.

Electronic Parameters: These describe the electron distribution within the molecule and include parameters such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are crucial for understanding reactivity in polar reactions and charge-transfer interactions.

Steric Parameters: These relate to the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific steric indices (e.g., Taft steric parameters) can be correlated with how a molecule fits into an enzyme's active site or a crystal lattice.

While specific QSAR/QSPR studies focused solely on 1,2-dihydro-2-methylquinoline are not prominent, research on broader classes of quinoline derivatives often employs these techniques. For these broader classes, correlations are often established between these parameters and activities such as antimicrobial or anticancer effects.

Once statistically significant correlations are established in QSAR/QSPR studies, they can be used to build predictive models. These models can then estimate the activity or properties of new, unsynthesized derivatives of 1,2-dihydro-2-methylquinoline. The goal is to prioritize the synthesis of compounds that are predicted to have the most favorable properties.

For example, a QSPR model could be developed to predict properties like solubility, boiling point, or chromatographic retention times for a series of substituted 1,2-dihydro-2-methylquinolines. Similarly, a QSAR model might predict the inhibitory concentration (IC50) of derivatives against a specific biological target.

An example of the type of data used and generated in a predictive QSPR model is shown in the table below.

Table 2: Illustrative Data for a QSPR Model of 1,2-Dihydro-2-methylquinoline Derivatives

| Derivative | LogP (Descriptor) | Molecular Weight (Descriptor) | Predicted Boiling Point (°C) |

|---|---|---|---|

| 1,2-Dihydro-2-methylquinoline | 2.3 | 145.2 | 245 |

| 5-Chloro-1,2-dihydro-2-methylquinoline | 2.8 | 179.6 | 270 |

Note: The data in this table is for illustrative purposes to demonstrate the concept of a predictive QSPR model.

Applications and Functionalization in Specialized Fields Involving 1,2 Dihydro 2 Methylquinoline

Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

1,2-Dihydro-2-methylquinoline and its derivatives are valuable intermediates in organic synthesis, providing a foundational scaffold for the construction of more complex molecules. evitachem.comnih.gov Their utility spans the creation of natural product frameworks and the development of pharmaceutical compounds.

Construction of Natural Product Scaffolds

The 1,2-dihydroquinoline (B8789712) motif is present in a number of natural products. chemrxiv.orgnih.gov Synthetic strategies have been developed to construct this core structure as a key step in the total synthesis of these complex molecules. For instance, hydrazine-catalyzed ring-closing carbonyl-olefin metathesis of N-prenylated 2-aminobenzaldehydes provides a route to various substituted 1,2-dihydroquinolines. chemrxiv.orgnih.gov This method is part of a broader effort to develop flexible synthetic pathways to quinoline-containing natural products. chemrxiv.orgnih.gov

Precursors for Pharmaceutical Compounds

The dihydroquinoline core is a key structural element in a range of biologically active molecules and pharmaceuticals. nih.govbiointerfaceresearch.combenthamscience.com Consequently, 1,2-dihydro-2-methylquinoline serves as a crucial precursor in the synthesis of these compounds. evitachem.com For example, derivatives of dihydroquinolin-2(1H)-ones, which can be synthesized from related starting materials, are found in numerous medicinally active compounds. mdpi.comresearchgate.net The development of efficient synthetic methods, such as the catalytic annulation of α,β-unsaturated N-arylamides, facilitates access to these important pharmaceutical building blocks. mdpi.com

Catalytic Applications and Ligand Design Based on Dihydroquinoline Scaffolds

The dihydroquinoline framework has been explored in the context of catalysis, both as a product of catalytic reactions and as a ligand scaffold for transition metal catalysts. acs.org The development of efficient catalytic systems for the synthesis of 1,2-dihydroquinolines is an active area of research. nih.govorganic-chemistry.org For instance, cobalt-based catalysts have been shown to be effective for the regioselective partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines. nih.gov This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

Furthermore, the dihydroquinoline structure itself can be incorporated into ligand designs for asymmetric catalysis. acs.org The ability to control the stereochemistry of these scaffolds is crucial for their application in enantioselective transformations. nih.gov The development of multimetal domino catalysis, where multiple catalysts and ligands are used in a single reaction vessel, has also been applied to the synthesis of dihydroquinolines, highlighting the complexity and potential of these catalytic systems. acs.org

Advanced Materials Science Applications (e.g., Organic Electroluminescent Materials, Polymer Antioxidants)

The unique electronic and photophysical properties of the 1,2-dihydroquinoline scaffold have led to its investigation in advanced materials science. evitachem.com

Organic Electroluminescent Materials: Dihydroquinoline derivatives are considered promising for use in organic electroluminescent materials, which are the key components of organic light-emitting diodes (OLEDs). nih.govresearchgate.netresearchgate.net The efficiency, lifespan, and thermal stability of OLEDs are dependent on the properties of the organic materials used. google.com Research has focused on designing and synthesizing novel dihydroquinoline-based compounds to enhance these properties.

Polymer Antioxidants: Certain derivatives of 1,2-dihydroquinoline, such as 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) (TMQ), are utilized as antioxidants in the polymer and rubber industries. Antioxidants are crucial additives that prevent or slow down the oxidative degradation of polymers, which can be caused by factors like heat and light. youtube.comadditivesforpolymer.com TMQ and its derivatives act by neutralizing free radicals, thereby protecting the polymer's structural integrity and extending its lifespan. youtube.com Research in this area also focuses on developing sustainable and efficient antioxidants from bio-based sources. mdpi.com

Biological Relevance and Mechanistic Pathways (Excluding Clinical Human Trials and Safety Profiles)

The quinoline (B57606) and dihydroquinoline scaffolds are prevalent in a vast array of biologically active compounds, exhibiting a wide spectrum of pharmacological activities. biointerfaceresearch.combenthamscience.comnih.gov

Interactions with Biological Targets (e.g., Enzyme Inhibition Mechanisms, DNA Gyrase Inhibition)

Enzyme Inhibition: Derivatives of 1,2-dihydroquinoline have been identified as inhibitors of various enzymes. For example, 5-amino-1-methyl-1,2-dihydroquinolin-2-one (B1375452) is a known inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic disorders. The inhibitory activity is attributed to the specific interactions of the quinolinone structure with the enzyme's active site. Other derivatives have shown potential as inhibitors of lipid peroxidation. nih.gov

DNA Gyrase Inhibition: A significant area of research has focused on the development of dihydroquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govresearchgate.netnih.govmedchemexpress.com These enzymes are essential for bacterial DNA replication and are well-validated targets for antibacterial drugs. nih.govmdpi.com For instance, 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have demonstrated potent inhibitory activity against E. coli DNA gyrase. nih.govresearchgate.net The mechanism of action involves the binding of the inhibitor to the enzyme, which stabilizes the enzyme-DNA cleavage complex and ultimately prevents DNA re-ligation, leading to bacterial cell death. mdpi.com

Antioxidant Activity Mechanisms

The antioxidant properties of dihydroquinoline derivatives are of significant interest. While direct studies on the antioxidant mechanisms of 1,2-dihydro-2-methylquinoline are limited, research on structurally related compounds provides substantial insights into their mode of action.

A notable example is 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), a derivative that has demonstrated significant hepatoprotective effects by mitigating oxidative stress. nih.gov The antioxidant mechanism of DHQ is believed to involve several pathways:

Direct Radical Scavenging: Dihydroquinoline derivatives can directly neutralize reactive oxygen species (ROS), thereby preventing cellular damage.

Modulation of Antioxidant Enzymes: Studies have shown that DHQ can influence the activity of key antioxidant enzymes. In models of acetaminophen-induced liver injury, DHQ administration led to a beneficial effect on the activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) reductase. nih.gov It also helps in replenishing depleted levels of reduced glutathione (GSH), a critical cellular antioxidant. nih.gov

Regulation of Nrf2 Pathway: The nuclear factor-erythroid-2-related factor 2 (Nrf2) is a key regulator of cellular defense against oxidative stress. It mediates the expression of numerous cytoprotective genes. It is hypothesized that dihydroquinoline derivatives like DHQ may exert their antioxidant effects by activating the Nrf2 pathway, leading to an enhanced antioxidant response. nih.gov

The presence of the dihydroquinoline core structure is central to these antioxidant properties. The ability of the nitrogen atom and the partially saturated ring to participate in redox reactions likely contributes to their radical scavenging capabilities.

Environmental Fate and Biotransformation Studies

The environmental presence and degradation of quinoline and its derivatives are important areas of study due to their association with industrial activities.

Microbial Degradation Pathways

The microbial degradation of 2-methylquinoline (B7769805) has been investigated, providing a model for understanding the environmental fate of 1,2-dihydro-2-methylquinoline. Several bacterial strains, particularly from the genus Pseudomonas, have been identified as capable of degrading or transforming methylquinolines. nih.govnih.govcapes.gov.br

A proposed degradation pathway for 2-methylquinoline by Klebsiella pneumoniae TJ-A under aerobic conditions involves a series of hydroxylation and reduction steps. The initial step is the hydroxylation at the C-4 position to form 2-methyl-4-hydroxy-quinoline, which exists in tautomeric equilibrium with 2-methyl-4-quinolinol. researchgate.net Subsequent steps can involve further reduction of the quinoline ring system. researchgate.net It is noteworthy that some quinoline-degrading strains of Pseudomonas aeruginosa and P. putida can hydroxylate certain methylquinolines but are unable to degrade them further or transform 2-methylquinoline itself, suggesting that the position of the methyl group is a critical factor in determining the degradability of the compound. nih.gov

Metabolite Identification in Environmental Samples

During the microbial degradation of 2-methylquinoline, several intermediate metabolites have been identified. In studies with activated sludge, one of the detected metabolites is 1,2,3,4-tetrahydro-2-methylquinoline . researchgate.net This metabolite is significant as it is structurally very similar to the subject compound, differing only by the degree of saturation in the pyridine (B92270) ring.

The persistence of certain metabolites is a key aspect of environmental fate. In the degradation pathway of 2-methylquinoline by Klebsiella pneumoniae TJ-A, 1,2,3,4-tetrahydro-2-methylquinoline was found to remain in the final effluent, indicating its recalcitrant nature under those specific conditions. researchgate.net In rabbits, metabolites of 2-methylquinoline include 2-hydroxyquinaldine and 6-hydroxyquinaldine.

The identification of these metabolites is crucial for assessing the long-term environmental impact of quinoline derivatives. The persistence of compounds like 1,2,3,4-tetrahydro-2-methylquinoline suggests that while the parent compound may be transformed, the resulting products can remain in the environment.

Future Directions and Emerging Research Avenues

Development of Next-Generation Catalytic Systems for Dihydroquinoline Synthesis

The synthesis of dihydroquinolines, including 1,2-dihydro-2-methylquinoline, is a focal point of extensive research, with a significant emphasis on developing highly efficient and selective catalytic systems. Current methodologies often rely on transition metal catalysts, and future efforts are directed towards creating more sustainable and robust catalytic converters.

Recent advancements have seen the successful use of various catalytic systems for the hydrogenation of quinolines. For instance, a novel system comprising [Ru(p-cymene)Cl2]2/I2/THF has proven effective for the hydrogenation of quinolines under mild conditions. This system demonstrated high reactivity, achieving complete conversion of 2-methylquinoline (B7769805) with a high substrate-to-catalyst ratio. Similarly, cobalt-based catalysts have emerged as a promising alternative. A cobalt-amido cooperative catalyst has been shown to efficiently convert quinolines to 1,2-dihydroquinolines at room temperature using ammonia (B1221849) borane (B79455) as a hydrogen source. nih.gov This method is notable for its broad functional group tolerance. nih.gov Another cobalt-catalyzed system utilizes formic acid for the transfer hydrogenation of quinolines under mild conditions. rsc.org

The quest for greener and more practical applications has also led to the exploration of heterogeneous catalysts. Supported gold nanoparticles on titanium dioxide have been shown to catalyze the chemoselective hydrogenation of functionalized quinolines with hydrogen gas under mild conditions. acs.org Furthermore, a granular cobalt catalyst, prepared in situ from Co(OAc)2·4H2O and zinc powder, facilitates the hydrogenation of quinolines in aqueous solutions. thieme-connect.comthieme-connect.com

Photocatalysis represents another burgeoning field in dihydroquinoline synthesis. mdpi.com Visible-light-driven methods, often employing ruthenium or iridium-based photocatalysts, offer an energy-efficient pathway. mdpi.com Iron-catalyzed, visible-light-driven decarboxylations have also been utilized for quinoline (B57606) hydroxyalkylations. mdpi.com Additionally, photocatalytic strategies are being developed for the synthesis of dihydroquinolin-2(1H)-ones from N-arylamides. mdpi.com

Beyond metal-based catalysts, organocatalysis and biocatalysis are gaining traction. Organocatalytic transfer hydrogenation of quinolines has been reported, and biocatalytic methods using enzymes like monoamine oxidase (MAO-N) are being explored for the oxidation of 1,2,3,4-tetrahydroquinolines to quinolines. nih.govacs.org Hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes provides another novel route to 1,2-dihydroquinolines. nih.govchemrxiv.orgnih.gov

The following table summarizes various catalytic systems used in the synthesis of dihydroquinolines:

| Catalyst System | Substrate | Product | Key Features |

| [Ru(p-cymene)Cl2]2/I2/THF | 2-Methylquinoline | 1,2,3,4-Tetrahydro-2-methylquinoline | High reactivity, mild conditions. |

| Cobalt-amido cooperative catalyst/H3N·BH3 | Quinolines | 1,2-Dihydroquinolines | Room temperature, broad functional group tolerance. nih.gov |

| Co(BF4)2·6H2O/tris(2-(diphenylphosphino)phenyl)phosphine/Formic Acid | Quinolines | Dihydroquinolines | Homogeneous non-noble metal catalyst, mild conditions. rsc.org |

| Au/TiO2/H2 | Functionalized Quinolines | 1,2,3,4-Tetrahydroquinolines | Heterogeneous catalyst, mild reaction conditions. acs.org |

| Co(OAc)2·4H2O/Zn/H2O | Quinolines | 1,2,3,4-Tetrahydroquinolines | Heterogeneous catalyst, aqueous solution. thieme-connect.comthieme-connect.com |

| Hydrazine (B178648)/Heat | N-prenylated 2-aminobenzaldehydes | 1,2-Dihydroquinolines | Ring-closing carbonyl-olefin metathesis. nih.govchemrxiv.orgnih.gov |

| Monoamine Oxidase (MAO-N) | 1,2,3,4-Tetrahydroquinolines | Quinolines | Biocatalytic oxidation. nih.govacs.org |

Integration of Advanced Computational Methodologies for Rational Design

The integration of computational methods is becoming indispensable in the rational design of catalysts and the prediction of reaction outcomes for dihydroquinoline synthesis. openmedicinalchemistryjournal.comemanresearch.org Techniques like Density Functional Theory (DFT) calculations are employed to elucidate reaction mechanisms and predict the selectivity of catalytic systems. acs.org For example, DFT studies have been used to investigate the mechanism of Pd-catalyzed dual hydroamination, which can lead to the formation of 1,2-dihydroquinoline (B8789712) as a byproduct. acs.org

Virtual screening and molecular docking are powerful tools for identifying new drug-like compounds and understanding ligand-receptor interactions. openmedicinalchemistryjournal.comnih.gov These methods can be applied to design novel dihydroquinoline derivatives with specific biological activities. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are also utilized to predict the biological properties of unknown compounds and accelerate the design of new molecules. researchgate.net By combining QSAR with other computational techniques, researchers can significantly improve the efficiency of lead compound optimization. researchgate.net

Computational studies have also shed light on the factors influencing the efficiency of biocatalytic transformations. For instance, in the MAO-N catalyzed oxidation of tetrahydroquinolines, computational analysis highlighted that both steric and electronic properties of the substrate, as well as binding effects, play a crucial role. nih.govacs.org

Exploration of Untapped Reactivity Profiles and Chemical Space

Future research will undoubtedly focus on exploring novel reactivity patterns of 1,2-dihydro-2-methylquinoline and its derivatives to expand their chemical space. This includes investigating new types of reactions and functionalizations.

One area of interest is the nucleophilic substitution of hydrogen in the quinoline ring. A catalyst-free method has been developed for the reaction of quinolines with acylethynylpyrroles to stereoselectively produce 2-(E-2-acylethenylpyrrolyl)quinolines. rsc.org This reaction proceeds through an unexpected redox ring-opening of an intermediate cycloadduct. rsc.org

The development of divergent cyclization strategies also presents an exciting avenue. For example, catalyst-controlled divergent cyclizations of Morita-Baylis-Hillman carbonates can lead to either 1,2-dihydroquinolines or 4H-3,1-benzoxazines depending on the base used. organic-chemistry.org

Furthermore, the reactivity of the methyl group at the 2-position of 2-methylquinoline offers opportunities for further functionalization. researchgate.netnih.gov Its ability to participate in various reactions, including alkylation and oxidation, is crucial for developing new bioactive compounds. chemimpex.com

Interdisciplinary Research with Materials Science and Environmental Chemistry

The intersection of dihydroquinoline chemistry with materials science and environmental chemistry opens up new possibilities. In materials science, 2-methylquinoline and its derivatives are used as building blocks for creating complex molecules with applications in fluorescent dyes and corrosion inhibitors. chemimpex.com The development of new synthetic methods can lead to novel materials with enhanced properties.

From an environmental perspective, 2-methylquinoline is studied to understand the behavior of nitrogen-containing heterocyclic compounds in the atmosphere. chemimpex.com Research into the environmental fate and impact of these compounds is crucial for ensuring their sustainable use.

Sustainable and Green Chemical Engineering of Dihydroquinoline Production

A major thrust in modern chemical synthesis is the development of sustainable and green processes. nih.gov This is particularly relevant for the production of quinoline derivatives, where traditional methods often involve hazardous reagents, high temperatures, and organic solvents. nih.gov

Future research will focus on several key areas to make dihydroquinoline production more environmentally friendly:

Use of Green Solvents: Exploring the use of sustainable solvents like water, ionic liquids, deep eutectic solvents, and supercritical fluids can significantly reduce the environmental impact of the synthesis process. rsc.orgnih.gov

Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation and photocatalysis can lower energy consumption. mdpi.comresearchgate.net

Atom Economy: Designing reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, minimizes waste generation. researchgate.net

Renewable Feedstocks: Investigating the use of renewable starting materials for the synthesis of dihydroquinolines is a long-term goal for sustainable production.

Continuous Flow Synthesis: Developing continuous flow processes can offer better control over reaction parameters, improve safety, and facilitate scaling up. rsc.org A continuous reaction for the synthesis of 2-methylquinoline compounds from nitroarenes using a Ru–Fe/γ-Al2O3 catalyst has already been reported. rsc.org

By focusing on these future directions, the scientific community can unlock the full potential of 1,2-dihydro-2-methylquinoline and its derivatives, leading to innovations in medicine, materials science, and sustainable chemical manufacturing.

Q & A

Advanced Research Question

- Meta-analysis : Systematically compare datasets using tools like PASS (Prediction of Activity Spectra for Substances) to identify consensus bioactivity profiles .

- Structure-activity relationship (SAR) studies : Correlate substituent effects (e.g., electron-withdrawing groups at C-4) with activity trends. For example, 2-chloro-3-carbaldehyde derivatives exhibit radical scavenging variability due to substituent electronic effects .

- Standardized assays : Re-evaluate conflicting compounds under uniform experimental conditions (e.g., DPPH assay protocols for antioxidant activity) .

How can computational models predict the environmental persistence and toxicity of 1,2-dihydro-2-methylquinoline?

Advanced Research Question

- Persistence : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives based on logP and molecular weight. Experimental data indicate low bioaccumulation potential (logP < 3) .

- Toxicity profiling : Apply tools like ECOSAR to predict aquatic toxicity. Quinoline’s genotoxicity and carcinogenicity (per US EPA assessments) warrant prioritization in risk assessments .

- Adsorption studies : Simulate interactions with organic matter using molecular docking to assess soil/water partitioning .

What methodologies assess the radical scavenging potential of dihydroquinoline derivatives, and how are they validated?

Advanced Research Question

- DPPH assay : Measure hydrogen-donating capacity at 517 nm absorbance. Compound 1g (92.96% scavenging) serves as a benchmark for validating new derivatives .

- ORAC assay : Quantify peroxyl radical neutralization in biological matrices.

- Validation : Cross-check results with in vivo models (e.g., lipid peroxidation in rodent liver homogenates) to confirm relevance to oxidative stress pathways .

How to design 1,2-dihydro-2-methylquinoline derivatives with enhanced blood-brain barrier (BBB) permeability for CNS applications?

Advanced Research Question

- Lipophilicity optimization : Target logP values of 2–3 using SwissADME to balance solubility and membrane penetration .

- P-glycoprotein evasion : Introduce substituents (e.g., trifluoromethyl) that reduce affinity for efflux transporters.

- In silico modeling : Apply molecular dynamics simulations to predict BBB penetration, as demonstrated for 2-arylethenylquinoline derivatives .

What analytical approaches resolve conflicting data on reaction yields in dihydroquinoline synthesis?

Advanced Research Question

- Reaction monitoring : Use in situ FTIR or HPLC to track intermediate formation and identify side products .

- Isotopic labeling : ¹³C-labeled substrates clarify mechanistic pathways (e.g., cyclization vs. polymerization) in RCCOM .

- Statistical design : Apply response surface methodology (RSM) to optimize variables (temperature, catalyst loading) and reconcile yield discrepancies .

How to evaluate structure-activity relationships in dihydroquinoline derivatives using molecular docking?

Advanced Research Question

- Target selection : Prioritize proteins like acetylcholinesterase (Alzheimer’s targets) or topoisomerase II (anticancer targets) .